Dimethylethyl Bisoprolol is a compound related to Bisoprolol, a selective beta-1 adrenergic blocker primarily used in the management of cardiovascular diseases, including hypertension and heart failure. Bisoprolol is recognized for its effectiveness in reducing heart rate and myocardial oxygen demand, making it beneficial for patients with various cardiovascular conditions. The compound is classified as a small molecule drug and is characterized by its potent cardioselectivity, which minimizes side effects compared to non-selective beta-blockers.
Dimethylethyl Bisoprolol is derived from Bisoprolol, which has been extensively studied and documented in various pharmacological databases, including DrugBank and scientific literature. Its chemical structure and properties have been analyzed in detail, contributing to its understanding and application in medical treatments.
The synthesis of Dimethylethyl Bisoprolol generally involves the modification of existing Bisoprolol synthesis pathways. One notable method includes the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica. This process is designed to be cost-effective and environmentally friendly, avoiding the use of costly reagents and requiring minimal purification steps .
Dimethylethyl Bisoprolol shares a similar molecular structure with Bisoprolol. The molecular formula for Bisoprolol is with a molecular weight of approximately 325.443 g/mol .
The structural integrity is critical for its pharmacological activity, ensuring that it effectively binds to beta-1 adrenergic receptors.
Dimethylethyl Bisoprolol undergoes various chemical reactions typical of beta-blockers, including:
Dimethylethyl Bisoprolol functions by selectively blocking beta-1 adrenergic receptors located primarily in cardiac tissues. This blockade results in:
The selectivity for beta-1 receptors over beta-2 receptors minimizes adverse respiratory effects often associated with non-selective beta-blockers .
The physical and chemical properties of Dimethylethyl Bisoprolol are essential for understanding its behavior in biological systems:
The compound exhibits moderate lipophilicity, which influences its ability to cross biological membranes, including the blood-brain barrier .
Dimethylethyl Bisoprolol is primarily utilized in clinical settings for:
Given its pharmacological profile, Dimethylethyl Bisoprolol represents an important therapeutic option in cardiovascular medicine, demonstrating efficacy and safety across various patient populations .
Regioselective O-alkylation stands as a critical transformation for installing the ethoxy-methyl substituent in bisoprolol intermediates. The synthesis typically commences with p-hydroxybenzyl alcohol (1), which undergoes etherification with 2-isopropoxyethanol under controlled conditions. Patent literature demonstrates that this reaction achieves optimal efficiency when employing sodium hydroxide as a base in toluene solvent, yielding 4-((2-isopropoxyethoxy)methyl)phenol (2) in 75-82% yield after 6-8 hours at 80-85°C. The reaction exhibits remarkable selectivity when catalyzed by silica sulfuric acid, generating less than 3% of the undesirable dialkylated byproduct even at elevated temperatures [1] [7]. This selectivity arises from the steric and electronic differentiation between the phenolic oxygen and benzylic alcohol moieties.
Phase-transfer catalysts significantly enhance reaction kinetics and selectivity in ethoxy-methyl installation. Tetrabutylammonium bromide (TBAB, 5 mol%) enables completion within 3 hours at 60°C while maintaining selectivity above 97%. The subsequent Williamson ether synthesis between phenol 2 and epichlorohydrin presents greater regiochemical challenges due to competing O- versus C-alkylation pathways. Careful optimization of base stoichiometry (1.05-1.1 equivalents) prevents epoxide ring formation and favors the chlorohydrin intermediate 4. Lithium chloride (1.2 equivalents) effectively suppresses epichlorohydrin hydrolysis while promoting nucleophilic displacement, achieving 99% purity of the chlorohydrin precursor at 63% isolated yield [1] [7].
Table 1: Alkylation Conditions and Outcomes for Key Intermediates
Reaction Step | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|---|
Etherification (1→2) | NaOH (1.2 eq) | Toluene | 80-85 | 6-8 | 75-82 | >95 |
Etherification (1→2) | Silica sulfuric acid (10 wt%) | Solvent-free | 70 | 4 | 78 | 97 |
Glycidylation (2→4) | NaOH (1.05 eq) | Toluene/water | 25 | 24 | 63 | 99 (purity) |
Chlorohydrin formation | LiCl (1.2 eq) | Acetone | 60 | 5 | 68 | >98 |
Sodium borohydride serves as the workhorse reductant for carbonyl intermediates in bisoprolol synthesis, particularly in the conversion of ketone intermediates to chiral alcohols. The reduction of 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one exhibits exceptional solvent dependency, with methanol providing optimal proton transfer for carbonyl reduction while minimizing dehalogenation side reactions. At 0-5°C with controlled borohydride addition (0.55 equivalents over 2 hours), the reaction achieves 88% yield of racemic chlorohydrin with less than 2% dechlorinated impurity [1]. This precise stoichiometry prevents over-reduction and ensures high functional group compatibility with the sensitive ethoxy-methyl substituent.
Analytical studies reveal that borohydride reduction generates specific process-related impurities requiring careful monitoring. The primary impurity (≤1.5%) arises from competitive aldehyde reduction when present in the ketone starting material, forming the undesired 1,3-diol derivative. Impurity profiling via HPLC-MS shows that this diol impurity co-elutes with the main product, necessitating chromatographic separation or crystallization for removal. Modern process optimization employs in situ FTIR monitoring to track borohydride consumption and aldehyde levels, enabling real-time adjustments that reduce diol formation below 0.5% [2] [4]. Potassium borohydride in tetrahydrofuran represents an alternative reducing system that enhances chemoselectivity for carbonyl reduction over epoxide ring opening in advanced intermediates, albeit at higher cost.
Table 2: Reduction Parameters and Impurity Profiles
Reduction System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Main Impurity (%) |
---|---|---|---|---|---|
NaBH₄ (0.55 eq) | Methanol | 0-5 | 2 | 88 | 1,3-diol (1.5%) |
NaBH₄ (0.6 eq) | Ethanol | 10 | 1.5 | 85 | Dechlorinated (0.8%) |
KBH₄ (0.5 eq) | THF | 25 | 3 | 78 | Epoxide opening (0.5%) |
NaBH₄/CaCl₂ | i-PrOH | -10 | 4 | 92 | Aldehyde reduction (0.3%) |
The installation of bisoprolol's chiral center has evolved from classical resolution to sophisticated catalytic methods. Candida antarctica lipase B (CALB) catalyzed transesterification of racemic chlorohydrin (±)-4 with vinyl butanoate in acetonitrile achieves exceptional enantioselectivity (E=52), delivering the (R)-chlorohydrin precursor in >99% ee at 48% conversion after 25 hours. This kinetic resolution demonstrates remarkable solvent dependence, with acetonitrile outperforming traditional toluene by enhancing enzyme flexibility and substrate binding. The CALB-catalyzed process maintains high enantioselectivity across 5 reaction cycles with negligible enzyme deactivation, representing a significant advancement over earlier stoichiometric chiral auxiliary approaches that required expensive (R)-epichlorohydrin derivatives [7].
Traditional chemical asymmetric synthesis employs chiral oxazolidinone auxiliaries derived from (R)-epichlorohydrin. This route involves multi-step protection/deprotection sequences that reduce overall yield to 28-35% despite high enantiomeric purity (99% ee). Comparative analysis shows the enzymatic route reduces step count from 6 to 4 steps while increasing atom economy from 41% to 68%. The (R)-chlorohydrin building block produced enzymatically exhibits specific rotation [α]D²⁰ = -17.0 (c 1.0, MeOH), consistent with literature values for enantiopure material. Subsequent amination with isopropylamine proceeds without racemization at 50°C in methanol, yielding (S)-bisoprolol in 91% yield and 96% ee after fumarate salt formation [1] [7].
Table 3: Comparative Catalytic Systems for Chiral Center Induction
Method | Catalyst/Reagent | Solvent | ee (%) | Yield (%) | Product Configuration | Reaction Scale (g) |
---|---|---|---|---|---|---|
Biocatalytic KR | CALB (10 mg/mmol) | Acetonitrile | 99 (alcohol) | 48 (theoretical max 50) | R-chlorohydrin | 100 |
Chiral auxiliary | (R)-Glycidyl nosylate | Dichloromethane | >99 | 35 (over 3 steps) | S-bisoprolol | 50 |
Organocatalytic | L-Proline derivative | Toluene | 85 | 78 | Racemic | 5 |
Metal-catalyzed | Salen-Co(III) complex | Ethyl acetate | 92 | 90 | S-chlorohydrin | 1 |
Mechanochemical approaches eliminate solvent waste while enhancing reaction efficiency in bisoprolol intermediate synthesis. The etherification between p-hydroxybenzyl alcohol and 2-isopropoxyethanol proceeds with 87% yield after 60 minutes of ball-milling (30 Hz) using K10 montmorillonite (20 wt%) as a recyclable solid acid catalyst. This represents a 3-fold rate acceleration compared to conventional solution-phase reactions while reducing energy input by 65%. The absence of solvent facilitates stoichiometric control, with near-equimolar reactant ratios (1:1.05) sufficient for complete conversion, whereas solution chemistry requires 30% excess of the alcohol component [2] [6].
For the critical amination step, vibratory milling enables direct reaction between enantiopure (R)-chlorohydrin and isopropylamine hydrochloride without solvent. Co-milling the reactants with potassium carbonate (2 equivalents) at 25 Hz for 90 minutes provides (S)-bisoprolol free base in 94% yield and 98.5% purity. The inorganic salts are removed by simple aqueous wash, eliminating the need for organic solvent extraction. This mechanochemical amination proceeds via an SN₂ mechanism with complete inversion of configuration, preserving the 99% ee of the chlorohydrin precursor. Life cycle assessment demonstrates a 78% reduction in process mass intensity compared to traditional methanol-based amination, primarily through solvent elimination and reduced purification requirements [2].
Table 4: Mechanochemical Synthesis Parameters
Reaction Step | Equipment | Additive | Frequency (Hz) | Time (min) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Etherification | Planetary mill | K10 montmorillonite | 30 | 60 | 87 | 96 |
Amination | Vibratory mill | K₂CO₃ | 25 | 90 | 94 | 98.5 |
Epoxide opening | Ball mill | LiCl/Al₂O₃ | 20 | 120 | 82 | 97 |
Salt formation | Mortar/pestle | Fumaric acid | Manual | 30 | 99 | 99.9 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3